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Compound of Interest

Compound Name: 1-Bromo-2-fluoro-4-iodobenzene

Cat. No.: B160889

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 1-Bromo-2-fluoro-4-iodobenzene (CAS No. 136434-77-0). This document is
intended for researchers, scientists, and professionals in the field of drug development and
organic synthesis who utilize this versatile halogenated aromatic building block. The guide
details nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry
(MS) data, along with the experimental protocols for these analyses.

Introduction

1-Bromo-2-fluoro-4-iodobenzene is a key intermediate in the synthesis of a variety of
complex organic molecules, including pharmaceutical agents and materials for organic
electronics. Its trifunctional nature, with three different halogen substituents on the benzene
ring, allows for selective and sequential cross-coupling reactions, making it a valuable tool in
modern synthetic chemistry. Accurate and comprehensive spectroscopic data is crucial for the
unambiguous identification and quality control of this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 1-Bromo-2-fluoro-4-
iodobenzene. This information is critical for structural elucidation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful technique for determining the structure of organic molecules.
The 1H, 13C, and °F NMR data provide detailed information about the electronic environment of
the hydrogen, carbon, and fluorine atoms in the molecule.

Table 1: *H NMR Spectroscopic Data for 1-Bromo-2-fluoro-4-iodobenzene

Chemical Shift (8)

Coupling Constant

Multiplicity Assignment

ppm (J) Hz

Data not available in Data not available in Data not available in )
Aromatic CH

search results search results search results

Data not available in Data not available in Data not available in )
Aromatic CH

search results search results search results

Data not available in Data not available in Data not available in )
Aromatic CH

search results

search results

search results

Table 2: 13C NMR Spectroscopic Data for 1-Bromo-2-fluoro-4-iodobenzene

Chemical Shift (6) ppm Assignment
Data not available in search results C-l

Data not available in search results C-Br

Data not available in search results C-F

Data not available in search results C-H

Data not available in search results C-H

Data not available in search results C-H

Table 3: 1°F NMR Spectroscopic Data for 1-Bromo-2-fluoro-4-iodobenzene

Chemical Shift (6) ppm Multiplicity Coupling Constant (J) Hz

Data not available in search Data not available in search Data not available in search

results results results
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Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by
measuring the absorption of infrared radiation.

Table 4: Key IR Absorption Bands for 1-Bromo-2-fluoro-4-iodobenzene

Wavenumber (cm~?)

Intensity

Assignment

Data not available in search

results

Data not available in search

results

C-H stretch (aromatic)

Data not available in search

results

Data not available in search

results

C=C stretch (aromatic)

Data not available in search

results

Data not available in search

results

C-F stretch

Data not available in search

results

Data not available in search

results

C-Br stretch

Data not available in search

results

Data not available in search

results

C-| stretch

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a
compound. The fragmentation pattern can also provide structural information.

Table 5: Mass Spectrometry Data for 1-Bromo-2-fluoro-4-iodobenzene
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mlz

Relative Intensity (%)

Assignment

Data not available in search

results

Data not available in search

results

[M]* (Molecular lon)

Data not available in search

results

Data not available in search

results

[M-Br]*

Data not available in search

results

Data not available in search

results

[M-1]*

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data

presented above. Specific instrument parameters may vary.

NMR Spectroscopy

Sample Preparation: A sample of 1-Bromo-2-fluoro-4-iodobenzene (typically 5-10 mg) is

dissolved in a deuterated solvent (e.g., CDCls, 0.5-0.7 mL) in a standard 5 mm NMR tube.

Instrumentation: 1H, 13C, and °F NMR spectra are recorded on a high-resolution NMR

spectrometer (e.g., 400 MHz or higher).

'H NMR: Spectra are typically acquired with a sufficient number of scans to obtain a good

signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an

internal standard (e.g., TMS at O ppm).

13C NMR: Spectra are acquired with proton decoupling to simplify the spectrum to single

lines for each unique carbon atom. A larger number of scans is typically required due to the

lower natural abundance of the 13C isotope.

19F NMR: Spectra are acquired with proton decoupling. Chemical shifts are referenced to an

external standard (e.g., CFCls at O ppm).

Infrared (IR) Spectroscopy
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Sample Preparation: For a solid sample, a small amount of 1-Bromo-2-fluoro-4-
iodobenzene is finely ground with dry potassium bromide (KBr) and pressed into a thin,
transparent pellet. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate
(e.g., NaCl or KBr).

Instrumentation: The IR spectrum is recorded using a Fourier-transform infrared (FTIR)
spectrometer.

Data Acquisition: A background spectrum of the empty sample compartment (or the KBr
pellet matrix) is recorded and automatically subtracted from the sample spectrum. The
spectrum is typically recorded in the range of 4000-400 cm~1.

Mass Spectrometry (MS)

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a
direct insertion probe for solid samples or after separation by gas chromatography (GC/MS).

lonization: Electron ionization (El) is a common method for this type of molecule, using a
standard electron energy of 70 eV.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of 1-

Bromo-2-fluoro-4-iodobenzene.
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Spectroscopic analysis workflow for 1-Bromo-2-fluoro-4-iodobenzene.

This guide serves as a foundational resource for the spectroscopic characterization of 1-
Bromo-2-fluoro-4-iodobenzene. For more detailed information, researchers are encouraged
to consult peer-reviewed scientific literature and spectral databases.

 To cite this document: BenchChem. [Spectroscopic Profile of 1-Bromo-2-fluoro-4-
iodobenzene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b160889#1-bromo-2-fluoro-4-iodobenzene-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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